molecular formula C15H16N4S2 B3450589 4-METHYL-5-{2-[(2-PHENYLETHYL)AMINO]-13-THIAZOL-4-YL}-13-THIAZOL-2-AMINE

4-METHYL-5-{2-[(2-PHENYLETHYL)AMINO]-13-THIAZOL-4-YL}-13-THIAZOL-2-AMINE

Cat. No.: B3450589
M. Wt: 316.4 g/mol
InChI Key: HBXVFAQBZKAENO-UHFFFAOYSA-N
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Description

4-METHYL-5-{2-[(2-PHENYLETHYL)AMINO]-13-THIAZOL-4-YL}-13-THIAZOL-2-AMINE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-5-{2-[(2-PHENYLETHYL)AMINO]-13-THIAZOL-4-YL}-13-THIAZOL-2-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The initial step involves the formation of the thiazole ring through a cyclization reaction. This can be achieved by reacting α-haloketones with thiourea under acidic conditions.

    Substitution Reactions: The thiazole ring is then subjected to substitution reactions to introduce the phenylethylamine group. This can be done using nucleophilic substitution reactions where the thiazole ring reacts with phenylethylamine in the presence of a base.

    Methylation: The final step involves the methylation of the thiazole ring to introduce the methyl group at the 4-position. This can be achieved using methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-5-{2-[(2-PHENYLETHYL)AMINO]-13-THIAZOL-4-YL}-13-THIAZOL-2-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any carbonyl groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like alkyl halides, amines, and thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with different functional groups.

Scientific Research Applications

4-METHYL-5-{2-[(2-PHENYLETHYL)AMINO]-13-THIAZOL-4-YL}-13-THIAZOL-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHYL-5-{2-[(2-PHENYLETHYL)AMINO]-13-THIAZOL-4-YL}-13-THIAZOL-2-AMINE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors involved in cancer cell proliferation. It binds to the active site of these enzymes, blocking their activity and thereby inhibiting the growth of cancer cells . Additionally, the compound may interact with DNA and RNA, affecting their synthesis and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-5-{2-[(2-PHENYLETHYL)AMINO]-13-THIAZOL-4-YL}-13-THIAZOL-2-AMINE is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Its ability to inhibit specific cancer cell lines and its potential use in medicinal chemistry make it a valuable compound for further research and development.

Properties

IUPAC Name

4-methyl-5-[2-(2-phenylethylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4S2/c1-10-13(21-14(16)18-10)12-9-20-15(19-12)17-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXVFAQBZKAENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CSC(=N2)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-METHYL-5-{2-[(2-PHENYLETHYL)AMINO]-13-THIAZOL-4-YL}-13-THIAZOL-2-AMINE
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4-METHYL-5-{2-[(2-PHENYLETHYL)AMINO]-13-THIAZOL-4-YL}-13-THIAZOL-2-AMINE
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4-METHYL-5-{2-[(2-PHENYLETHYL)AMINO]-13-THIAZOL-4-YL}-13-THIAZOL-2-AMINE
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4-METHYL-5-{2-[(2-PHENYLETHYL)AMINO]-13-THIAZOL-4-YL}-13-THIAZOL-2-AMINE
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4-METHYL-5-{2-[(2-PHENYLETHYL)AMINO]-13-THIAZOL-4-YL}-13-THIAZOL-2-AMINE
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4-METHYL-5-{2-[(2-PHENYLETHYL)AMINO]-13-THIAZOL-4-YL}-13-THIAZOL-2-AMINE

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